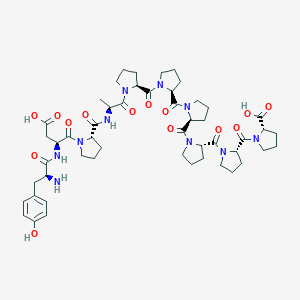
Oostatic factor, mosquito
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oostatic factor, mosquito is a type of peptide hormone that plays a crucial role in regulating insect reproduction by inhibiting egg development. It was first isolated from the mosquito Aedes aegypti and is known for its ability to modulate trypsin activity in the midgut of insects, thereby affecting their reproductive processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oostatic factor, mosquito can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of peptide oostatic hormone involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Oostatic factor, mosquito undergoes various chemical reactions, including:
Substitution: Amino acid residues within the peptide can be substituted with analogs to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU are used in SPPS.
Major Products Formed:
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiol groups.
Substitution: Modified peptides with enhanced properties.
Aplicaciones Científicas De Investigación
Oostatic factor, mosquito has a wide range of scientific research applications, including:
Mecanismo De Acción
Oostatic factor, mosquito exerts its effects by binding to specific receptors in the insect midgut, leading to the inhibition of trypsin synthesis. This results in reduced nutrient absorption and impaired egg development. The hormone’s molecular targets include trypsinogen and other proteolytic enzymes involved in digestion . The pathways involved in its action are primarily related to the regulation of digestive enzyme activity and nutrient metabolism .
Comparación Con Compuestos Similares
Oostatic factor, mosquito is unique in its ability to specifically target insect reproductive processes. Similar compounds include:
Trypsin Modulating Oostatic Factor (TMOF): Isolated from Aedes aegypti, it inhibits trypsin activity in the midgut.
Colloostatin: A peptide with structural similarity to collagens, exhibiting oostatic activity.
These compounds share the common feature of modulating digestive enzyme activity to affect insect reproduction, but peptide oostatic hormone stands out due to its specific sequence and potent activity .
Propiedades
Número CAS |
128439-50-9 |
|---|---|
Fórmula molecular |
C51H70N10O14 |
Peso molecular |
1047.2 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
BSVHTRRLCAVQCZ-JDEXMCKMSA-N |
SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |
Key on ui other cas no. |
128439-50-9 |
Secuencia |
YDPAPPPPPP |
Sinónimos |
H-YDPAPPPPPP-OH Peptide oostatic hormone TMOF tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


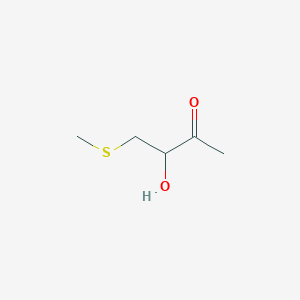
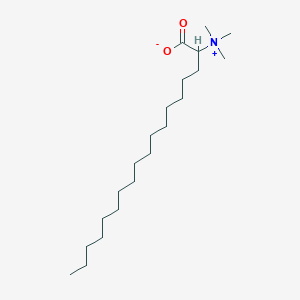
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
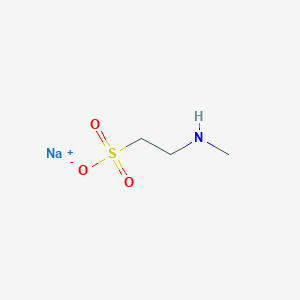
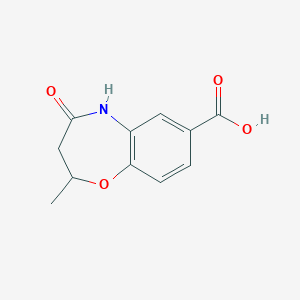
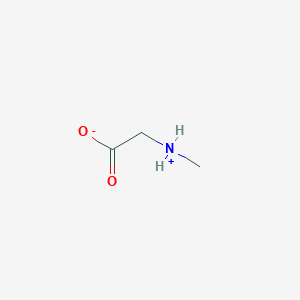
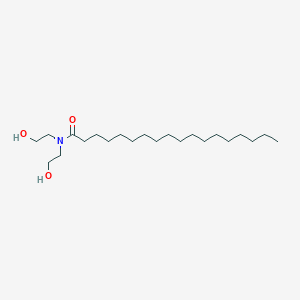

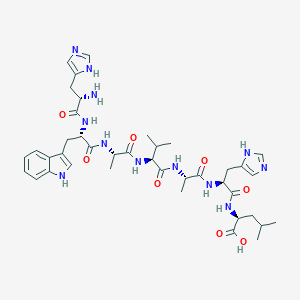
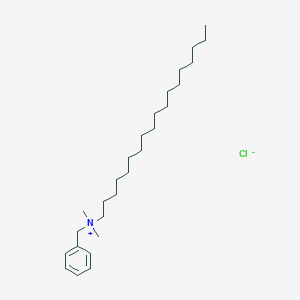
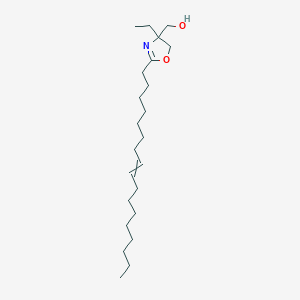
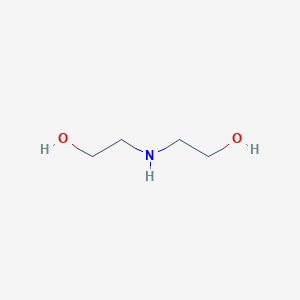
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)

